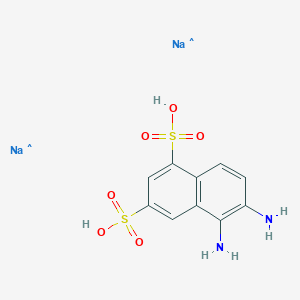

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt is a chemical compound with the molecular formula C10H8N2Na2O6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and two amino groups. This compound is often used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt typically involves the sulfonation of naphthalene followed by the introduction of amino groups. The process can be summarized as follows:

Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.

Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions.

Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron and hydrochloric acid.

Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Continuous Sulfonation: Using continuous reactors to sulfonate naphthalene efficiently.

Controlled Nitration: Employing precise control over reaction conditions to ensure selective nitration.

Catalytic Reduction: Utilizing catalytic hydrogenation for the reduction of nitro groups to amino groups.

Purification and Crystallization: Purifying the product through crystallization and filtration to obtain high-purity disodium salt.

化学反応の分析

Types of Reactions

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced further to form different derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Iron and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted naphthalene derivatives.

科学的研究の応用

Dye Manufacturing

Intermediate for Dye Production

One of the primary applications of 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt is as an intermediate in the synthesis of azo dyes. The compound undergoes diazotization followed by coupling reactions to yield various azo dyes that are widely used in textiles and other materials. The synthesis process is noted for its efficiency and reduced environmental impact compared to traditional methods. For instance, the preparation method described in a patent involves a two-day synthesis process that minimizes waste and pollution while achieving high yield and purity of the dye product .

Analytical Chemistry

Detection of Nitrites

In analytical chemistry, this compound has been utilized for the spectrofluorimetric determination of nitrite ions in aqueous solutions. The reaction between nitrites and this compound produces a fluorescent product that can be quantitatively measured. This method offers high sensitivity and selectivity for nitrite detection, making it valuable in environmental monitoring and food safety assessments .

Environmental Applications

Screening Assessments

The compound has been included in various screening assessments for environmental safety evaluations. For example, it has been assessed as part of a broader evaluation of azo dyes to determine potential risks associated with their use and degradation products. Such assessments help in understanding the environmental impact of chemical substances and guiding regulatory decisions .

Case Study 1: Dye Production Efficiency

A study highlighted the advantages of using this compound in dye production processes. The research indicated that this compound significantly reduces the time required for dye synthesis while maintaining high purity levels. The results showed that using this compound led to a reduction in by-products and improved overall yield compared to traditional dye synthesis methods.

Case Study 2: Nitrite Detection Methodology

Another case study focused on developing a new method for detecting nitrites using this compound. The researchers demonstrated that by optimizing reaction conditions (such as pH and temperature), they could enhance the sensitivity of the detection method. The findings were published in a peer-reviewed journal, emphasizing the compound's role in advancing analytical techniques .

作用機序

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and affect biochemical pathways.

類似化合物との比較

Similar Compounds

- 1,5-Naphthalenedisulfonic acid, disodium salt

- 2,6-Naphthalenedisulfonic acid, disodium salt

- 1-Nitroso-2-naphthol-3,6-disulfonic acid, disodium salt

Uniqueness

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for selective interactions in chemical and biological systems, making it valuable in various applications.

生物活性

Overview

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt (CAS Number: 155618-38-5) is an organic compound characterized by its dual functionalization with amino and sulfonic acid groups. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial applications and as a dye intermediate. The following sections explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈N₂Na₂O₆S₂

- Molecular Weight : 362.29 g/mol

- Solubility : Highly soluble in water, enhancing its applicability in biological systems.

The compound features two sulfonic acid groups at the 1 and 3 positions and two amino groups at the 5 and 6 positions of the naphthalene ring. This unique configuration contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogens:

- Bacterial Inhibition : The compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations.

- Fungal Activity : Preliminary studies indicate antifungal properties against common fungal strains, which may be attributed to its ability to disrupt cell wall synthesis or function.

The exact mechanism through which 1,3-naphthalenedisulfonic acid exerts its biological effects is still under investigation. However, several hypotheses include:

- Cell Membrane Disruption : The presence of sulfonic groups may interact with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways of microorganisms, thereby stunting their growth.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various concentrations of the compound against E. coli and S. aureus. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL.

- Application in Dye Synthesis :

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted the structural similarities with other naphthalene derivatives but emphasized the enhanced reactivity of 1,3-naphthalenedisulfonic acid due to its unique functionalization.

Data Table

特性

InChI |

InChI=1S/C10H10N2O6S2.2Na/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPIBNTYQXDCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。